molecular formula C11H11N3O2S2 B2689694 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile CAS No. 2193271-38-2

2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile

Cat. No.: B2689694
CAS No.: 2193271-38-2
M. Wt: 281.35
InChI Key: HSSRLWDEGQBZIP-UHFFFAOYSA-N
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Description

2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the dithiazepane ring through a cyclization reaction, followed by the introduction of the nitrobenzonitrile group via nitration and subsequent cyanation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with tailored properties.

Scientific Research Applications

2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or mechanical characteristics.

Mechanism of Action

The mechanism by which 2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

2-(1,2,5-Dithiazepan-5-yl)-5-nitrobenzonitrile can be compared with other similar compounds, such as:

    4-([1,2,5]-Dithiazepan-5-yl)phenyl-terminated tetraphenyladamantanes: These compounds share the dithiazepane ring but differ in their overall structure and functional groups.

    4-(Acetylsulfanylmethyl)phenyl-terminated tetraphenyladamantanes: Similar in having sulfur-containing rings, these compounds have different substituents that affect their reactivity and applications.

The uniqueness of this compound lies in its specific combination of the dithiazepane ring and nitrobenzonitrile moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(1,2,5-dithiazepan-5-yl)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-18-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSRLWDEGQBZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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